1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea
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Overview
Description
1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Thiophenyl Intermediate: The thiophenyl group is synthesized via a cross-coupling reaction, such as the Suzuki or Stille coupling, involving a thiophene derivative and a halogenated pyridine.
Coupling of Intermediates: The final step involves the coupling of the fluorophenyl and thiophenyl intermediates with an isocyanate to form the urea linkage under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are typical.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the thiophenyl and pyridinyl groups contribute to the overall pharmacophore.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)-3-(pyridin-4-yl)urea: Lacks the thiophenyl group, making it less complex.
1-(2-Chlorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea: Substitutes fluorine with chlorine, potentially altering its reactivity and biological activity.
1-(2-Fluorophenyl)-3-(thiophen-3-yl)urea: Lacks the pyridinyl group, simplifying its structure.
Uniqueness
1-(2-Fluorophenyl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea is unique due to the combination of its fluorophenyl, thiophenyl, and pyridinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.
Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[(2-thiophen-3-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-14-3-1-2-4-15(14)21-17(22)20-10-12-5-7-19-16(9-12)13-6-8-23-11-13/h1-9,11H,10H2,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KATWZWDHTCECES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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